molecular formula C7H9N3OS B1346444 1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one CAS No. 13568-76-8

1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one

Cat. No.: B1346444
CAS No.: 13568-76-8
M. Wt: 183.23 g/mol
InChI Key: TVNQKWOUDNXVBS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one is a heterocyclic compound that features a unique fusion of pyrazole and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of key metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylpyrazole: A precursor in the synthesis of the target compound.

    Thiazine derivatives: Compounds with similar thiazine ring structures.

    Pyrazolopyridine derivatives: Compounds with a similar pyrazole ring fused to another heterocycle.

Uniqueness

1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one is unique due to its specific ring fusion and the presence of both sulfur and nitrogen heteroatoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1,3-dimethyl-4H-pyrazolo[3,4-b][1,4]thiazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-4-6-7(10(2)9-4)12-3-5(11)8-6/h3H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNQKWOUDNXVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NC(=O)CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159490
Record name 1,3-Dimethyl-1,4-dihydropyrazolo(3,4-b)(1,4)thiazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13568-76-8
Record name 1,3-Dimethyl-1,4-dihydropyrazolo(3,4-b)(1,4)thiazin-5(6H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013568768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002920638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethyl-1,4-dihydropyrazolo(3,4-b)(1,4)thiazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIMETHYL-1,4-DIHYDROPYRAZOLO(3,4-B)(1,4)THIAZIN-5(6H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61UU4R268
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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